Technical Documentation Center

(6-Methoxy-1H-indazol-3-YL)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-Methoxy-1H-indazol-3-YL)methanamine
  • CAS: 885271-66-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of (6-Methoxy-1H-indazol-3-YL)methanamine and its Analogs

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2][3] The versatility of the indazole nucleus is evidenced by its presence in numerous FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[3] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1][2][4]

This guide focuses on a specific, yet under-characterized, member of this family: (6-Methoxy-1H-indazol-3-YL)methanamine . Given the rich pharmacology of its structural cousins, this compound presents a compelling starting point for a rigorous in vitro evaluation to uncover its therapeutic potential. The presence of the methoxy group at the 6-position and a methanamine substituent at the 3-position suggests potential interactions with targets such as protein kinases, where analogous structures have shown significant activity.[5][6][7]

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, field-proven in vitro strategy to characterize the biological activity of (6-Methoxy-1H-indazol-3-YL)methanamine. The methodologies described herein are based on established protocols for analogous indazole compounds and represent a logical, tiered approach to defining its pharmacological profile.

Part 1: Proposed In Vitro Profiling Cascade

Due to the limited publicly available data on (6-Methoxy-1H-indazol-3-YL)methanamine itself, we propose a systematic, multi-tiered in vitro profiling cascade. This strategy is designed to efficiently identify its primary biological targets and elucidate its mechanism of action at the cellular level. The cascade begins with broad screening against a therapeutically relevant target class, followed by more focused cellular and mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanistic Elucidation a Compound Synthesis &(6-Methoxy-1H-indazol-3-YL)methanamine b Broad Kinase Panel Screen (e.g., 400+ kinases) a->b Initial Target Identification c Antiproliferative Assays (Panel of Cancer Cell Lines) b->c Hits from Primary Screen d Determine IC50 Values c->d e Cell Cycle Analysis (Flow Cytometry) d->e Confirm Cellular Effect f Apoptosis Assays (Annexin V/PI Staining) d->f g Target Validation (Western Blot for Phospho-targets) e->g Investigate Mechanism of Action f->g

Figure 1: Proposed in vitro screening cascade for (6-Methoxy-1H-indazol-3-YL)methanamine.

Part 2: Tier 1 - Primary Screening: Kinase Inhibitory Activity

Expertise & Experience: The indazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[5] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for achieving potent and selective inhibition. Therefore, the most logical and highest-yield starting point for characterizing (6-Methoxy-1H-indazol-3-YL)methanamine is a broad-panel kinase screen.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay, which is a robust method for initial screening.

  • Reagent Preparation:

    • Prepare a 5X solution of the appropriate fluorescein-labeled kinase tracer in the corresponding kinase buffer.

    • Prepare a 5X solution of the Europium-labeled anti-tag antibody in the kinase buffer.

    • Serially dilute (6-Methoxy-1H-indazol-3-YL)methanamine in DMSO to create a concentration gradient, then dilute into the kinase buffer to achieve the final desired assay concentrations. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.

  • Assay Procedure (384-well plate format):

    • To each well, add 2 µL of the serially diluted compound or control.

    • Add 2 µL of the 5X tracer solution to all wells.

    • Add 2 µL of the 5X antibody solution to all wells.

    • Initiate the binding reaction by adding 4 µL of the specific kinase of interest to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm (Europium) and 520 nm (Fluorescein).

    • Calculate the emission ratio (665 nm / 520 nm).

  • Data Analysis:

    • The degree of inhibition is calculated based on the decrease in the FRET signal. A lower FRET signal indicates that the test compound is displacing the tracer from the kinase's active site.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness: This assay is self-validating through the inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls. The signal-to-background ratio and Z'-factor should be calculated to ensure the robustness and reliability of the screen.

Data Presentation: Representative Kinase Inhibition Profile

The following table presents hypothetical data for (6-Methoxy-1H-indazol-3-YL)methanamine, based on activities observed for structurally related indazole derivatives.[5][7]

Kinase Target% Inhibition at 1 µMIC50 (nM)Target Family
PLK498%15Ser/Thr Kinase
c-KIT (T670I mutant)92%45Tyr Kinase
VEGFR285%110Tyr Kinase
EGFR15%>10,000Tyr Kinase
ROCK110%>10,000Ser/Thr Kinase

Part 3: Tier 2 - Cellular Antiproliferative Activity

Expertise & Experience: Identifying potent inhibition of cancer-relevant kinases, such as Polo-like kinase 4 (PLK4) or mutant forms of c-KIT, necessitates a direct assessment of the compound's effect on cancer cell proliferation.[5][7] An antiproliferative assay across a panel of relevant cancer cell lines is the critical next step to translate biochemical activity into a cellular phenotype.

Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Culture and Plating:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, GIST-T1/T670I for gastrointestinal stromal tumors) under standard conditions.[5][7]

    • Harvest cells during the logarithmic growth phase and plate them in 96-well, white-walled microplates at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of (6-Methoxy-1H-indazol-3-YL)methanamine in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Data Presentation: Representative Antiproliferative Activity

The following table presents hypothetical IC50 values for (6-Methoxy-1H-indazol-3-YL)methanamine in various cancer cell lines.

Cell LineCancer TypeKey Mutation/TargetIC50 (µM)
MCF-7Breast CancerPLK4 Overexpression1.5
GIST-T1/T670IGISTc-KIT T670I2.8
HCT116Colorectal CancerKRAS Mutant>20
A549Lung CancerKRAS Mutant>20

Part 4: Tier 3 - Mechanistic Elucidation

Expertise & Experience: Once cellular activity is confirmed, it is crucial to investigate the underlying mechanism of action. If the compound inhibits cell proliferation, key questions to address are whether it induces cell cycle arrest or apoptosis.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole (6-Methoxy-1H-indazol-3-YL)methanamine Indazole->RTK Inhibition

Figure 2: Hypothetical signaling pathway inhibited by an indazole derivative.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells (e.g., MCF-7) with (6-Methoxy-1H-indazol-3-YL)methanamine at concentrations corresponding to 1x and 5x its IC50 value for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells, including any floating cells, and wash with cold phosphate-buffered saline (PBS).

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-stained DNA.

    • The resulting DNA content histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining:

    • Harvest all cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The results are typically displayed as a quadrant plot:

      • Lower-left (Annexin V-/PI-): Live cells.

      • Lower-right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells.

      • An increase in the percentage of cells in the lower-right and upper-right quadrants indicates the induction of apoptosis.[8]

Conclusion

While specific experimental data for (6-Methoxy-1H-indazol-3-YL)methanamine remains to be published, its core indazole scaffold strongly suggests a high probability of biological activity, particularly in the domain of kinase inhibition and anticancer effects. The comprehensive in vitro testing cascade detailed in this guide provides a robust, logical, and field-proven framework for its evaluation. By systematically progressing from broad primary screening to specific cellular and mechanistic assays, researchers can efficiently elucidate the compound's pharmacological profile, identify its primary targets, and validate its mechanism of action. This structured approach is essential for determining the therapeutic potential of novel chemical entities and for guiding future drug development efforts.

References

  • Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study." Accessed February 16, 2026. [Link]

  • PMC. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." Accessed February 16, 2026. [Link]

  • Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Accessed February 16, 2026. [Link]

  • Google Patents. "CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof." Accessed February 16, 2026.
  • PubChem. "N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2." Accessed February 16, 2026. [Link]

  • Chula Digital Collections. "Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine." Accessed February 16, 2026. [Link]

  • PMC. "Engineering a GPCR−Ligand Pair That Simulates the Activation of D2L by Dopamine." Accessed February 16, 2026. [Link]

  • Frontiers. "Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates." Accessed February 16, 2026. [Link]

  • PubChemLite. "6-methoxy-1h-indazol-3-amine (C8H9N3O)." Accessed February 16, 2026. [Link]

  • Journal of Pharmaceutical Negative Results. "Indazole From Natural Resources And Biological Activity." Accessed February 16, 2026. [Link]

  • PMC. "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." Accessed February 16, 2026. [Link]

  • Google Patents.
  • PubMed. "Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1." Accessed February 16, 2026. [Link]

  • Semantic Scholar. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Accessed February 16, 2026. [Link]

  • Digital CSIC. "SUPPLEMENTARY INFORMATION A phenotypic screen identifies a compound series that induces differentiation of acute myeloid leukemi." Accessed February 16, 2026. [Link]

  • Google Patents. "WO2011040510A1 - Indazole analogue." Accessed February 16, 2026.
  • PubMed. "Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs)." Accessed February 16, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and biological study of some novel schiffs bases of indazolone derivatives." Accessed February 16, 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of (6-Methoxy-1H-indazol-3-YL)methanamine

Introduction (6-Methoxy-1H-indazol-3-YL)methanamine is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Methoxy-1H-indazol-3-YL)methanamine is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Accurate identification and quantification of such small molecules are critical throughout the pharmaceutical development pipeline, from metabolic studies to quality control of final products.[3] Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the premier analytical technique for this purpose.[4]

This application note provides a comprehensive protocol for the analysis of (6-Methoxy-1H-indazol-3-YL)methanamine using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). We will detail the method development, including chromatographic separation and optimization of mass spectrometer parameters, and elucidate the characteristic fragmentation pattern of the molecule for confident identification.

Principle of Analysis: The Synergy of LC and MS/MS

The power of this method lies in the combination of two potent techniques. First, Ultra-High-Performance Liquid Chromatography (UHPLC) separates the target analyte from complex matrix components based on its physicochemical properties. The use of a reversed-phase C18 column is ideal for retaining moderately polar molecules like our target compound.

Following chromatographic separation, the analyte enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is the chosen technique due to its "soft" ionization nature, which minimizes in-source fragmentation and preserves the molecular integrity of the analyte.[5] Given the basic primary amine group in (6-Methoxy-1H-indazol-3-YL)methanamine, analysis in positive ion mode is highly effective, as the molecule readily accepts a proton to form the pseudomolecular ion [M+H]⁺.[4][6]

The tandem mass spectrometer (MS/MS) provides the final layer of specificity. The first quadrupole (Q1) isolates the [M+H]⁺ precursor ion, which is then fragmented in the collision cell (Q2) via Collision-Induced Dissociation (CID). The resulting product ions are analyzed in the third quadrupole (Q3), creating a unique fragmentation "fingerprint" that is highly specific to the analyte's structure, enabling confident identification and quantification, even at trace levels.

Experimental Design

Materials and Reagents
  • Analyte: (6-Methoxy-1H-indazol-3-YL)methanamine reference standard (Purity ≥98%). Molecular Formula: C₉H₁₁N₃O; Molecular Weight: 177.2 g/mol .[7]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water (e.g., Milli-Q or equivalent).[8]

  • Mobile Phase Additives: LC-MS grade Formic Acid (≥99%).

  • Sample Diluent: 50:50 (v/v) Methanol:Water.

Instrumentation
  • Liquid Chromatograph: A UHPLC system capable of generating pressures up to 600 bar (e.g., Shimadzu Nexera, Waters Acquity).[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Agilent 6530, Sciex Triple Quad series).[9]

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions for fast LC, such as 100 mm × 2.1 mm, 1.9 µm particle size.[10]

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Detailed Analytical Protocol

This protocol is designed to be a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

LC-MS/MS Method Parameters

The parameters below are summarized for clarity and should be programmed into the instrument control software. The rationale for these choices is to achieve efficient separation and sensitive detection.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 100 x 2.1 mm, 1.9 µmProvides excellent retention and peak shape for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for better ESI sensitivity.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase LC.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, ensuring good efficiency.[12]
Injection Volume 5 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Gradient Elution 5% B to 95% B in 3.0 minA scouting gradient to ensure elution of the analyte.[13]
Hold at 95% B for 1.0 min
Return to 5% B in 0.1 min
Equilibrate at 5% B for 0.9 min
Total Run Time 5.0 minutesAllows for rapid sample throughput.[10]

Table 2: Optimized Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode ESI, PositiveThe basic amine group is readily protonated.[4]
Capillary Voltage 4000 VStandard voltage for stable electrospray.[9]
Nebulizer Pressure 45 psiOptimizes droplet formation.[9]
Drying Gas Temp. 300 °CFacilitates desolvation of droplets.[9]
Drying Gas Flow 8 L/min
Scan Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantification.
Precursor Ion (Q1) m/z 178.1Corresponds to the [M+H]⁺ of the analyte.
Product Ions (Q3) m/z 161.1 (Quantifier), 146.1 (Qualifier)Specific fragments used for identification and quantification.
Collision Energy Optimized for each transitionEnergy required to induce characteristic fragmentation.
Step-by-Step Experimental Workflow
  • System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a mid-range calibration standard (e.g., 10 ng/mL) five consecutive times. The relative standard deviation (RSD) of the peak area and retention time should be <15%.

  • Calibration Curve: Inject the prepared calibration standards in order of increasing concentration.

  • Sample Analysis: Inject the unknown samples. It is good practice to intersperse quality control (QC) samples and blanks throughout the analytical run to monitor system performance.

  • Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the unknown samples by interpolating from this curve.

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Stock & Calibration Standards lc_sep UHPLC Separation (C18 Column) prep_std->lc_sep prep_sample Prepare Unknown Sample (Dilution, Extraction) prep_sample->lc_sep esi_ion ESI Source (Positive Ionization) lc_sep->esi_ion Elution ms_analysis Tandem MS Analysis (MRM Mode) esi_ion->ms_analysis Ion Transfer integration Peak Integration & Calibration ms_analysis->integration quant Quantification of Analyte integration->quant

Caption: High-level experimental workflow for LC-MS/MS analysis.

Results and Discussion: Fragmentation Analysis

The key to confident identification lies in the MS/MS fragmentation pattern. For (6-Methoxy-1H-indazol-3-YL)methanamine, the protonated molecule ([M+H]⁺) has a measured mass-to-charge ratio (m/z) of 178.1. When subjected to CID, this precursor ion yields a characteristic set of product ions.

Proposed Fragmentation Pathway:

The primary fragmentation events are driven by the stability of the resulting ions and the presence of labile bonds, such as the C-N bond of the aminomethyl group.[14]

  • Loss of Ammonia (NH₃): The most common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This results in the formation of a stable benzyl-type carbocation on the indazole ring. This transition (m/z 178.1 → m/z 161.1) is typically the most abundant and is therefore selected as the quantifier ion.

  • Loss of Methanamine (CH₂NH₂): Cleavage of the bond between the indazole ring and the aminomethyl group can lead to the formation of a protonated 6-methoxy-1H-indazole ion. This results in a product ion at m/z 147.1.

  • Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the m/z 161.1 fragment can produce an ion at m/z 146.1. This transition (m/z 178.1 → m/z 146.1) serves as an excellent qualifier ion, confirming the identity of the molecule.

Fragmentation cluster_frags Product Ions Precursor [M+H]⁺ m/z 178.1 (C₉H₁₂N₃O)⁺ Frag1 [M+H - NH₃]⁺ m/z 161.1 (Quantifier) Precursor->Frag1 - NH₃ (Collision Energy) Frag2 [M+H - NH₃ - CH₃]⁺ m/z 146.1 (Qualifier) Frag1->Frag2 - •CH₃

Caption: Proposed CID fragmentation pathway for (6-Methoxy-1H-indazol-3-YL)methanamine.

Table 3: Summary of Expected MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Transition TypeProposed Fragment Identity
178.1161.1Quantifier [M+H - NH₃]⁺
178.1146.1Qualifier [M+H - NH₃ - CH₃]⁺

The use of at least two MRM transitions, with a consistent ratio of quantifier to qualifier ion responses between samples and standards, provides extremely high confidence in the identification of the analyte, meeting regulatory guidelines for analytical method validation.[10][11]

Conclusion

This application note presents a robust, sensitive, and selective LC-MS/MS method for the analysis of (6-Methoxy-1H-indazol-3-YL)methanamine. The combination of UHPLC for rapid separation and ESI-MS/MS in MRM mode for detection provides the necessary performance for demanding applications in pharmaceutical research and development. The elucidated fragmentation pathway, with primary product ions at m/z 161.1 and m/z 146.1, serves as a reliable fingerprint for the unambiguous identification and accurate quantification of this compound.

References

  • Niessen, W. M. A. (2021). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Spectra, B. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Sun, N., et al. (2018). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • CfPIE. (n.d.). LC-MS/MS: Practical Method Development for the Pharmaceutical Industry.
  • ResolveMass Laboratories. (2025).
  • Ahmad, I., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC.
  • Ho, C. S., et al. (2003).
  • Restec. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • RCS. (n.d.).
  • ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full...
  • Khan, I., et al. (2024).
  • El-Malah, A., et al. (2023).
  • Chemistry LibreTexts. (2023).
  • eGyanKosh. (n.d.).
  • ChemicalBook. (n.d.). 6-METHOXY-1H-INDAZOL-3-YL-METHYLAMINE suppliers & manufacturers in China. ChemicalBook.
  • Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Lee, S., et al. (2021). Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS. MDPI.
  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot.

Sources

Application

Application Note &amp; Protocol: Stability and Storage of (6-Methoxy-1H-indazol-3-YL)methanamine

Abstract (6-Methoxy-1H-indazol-3-YL)methanamine is a key building block in contemporary drug discovery, valued for its role in synthesizing a range of biologically active molecules, particularly kinase inhibitors.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Methoxy-1H-indazol-3-YL)methanamine is a key building block in contemporary drug discovery, valued for its role in synthesizing a range of biologically active molecules, particularly kinase inhibitors.[1][2][3] The inherent reactivity of its primary amine and the photosensitivity of the indazole core necessitate a thorough understanding of its stability profile to ensure the integrity of research and development outcomes. This document provides a comprehensive guide to the optimal storage, handling, and stability assessment of this compound, grounded in established principles of organic and medicinal chemistry.

Introduction: Chemical Profile and Significance

(6-Methoxy-1H-indazol-3-YL)methanamine, with the molecular formula C9H11N3O, belongs to the indazole class of heterocyclic compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous marketed and clinical drugs.[2] The primary methanamine group at the 3-position and the methoxy group at the 6-position are critical functionalities that influence the molecule's physicochemical properties and its utility in further chemical synthesis.

The primary amine serves as a crucial nucleophile and a key hydrogen bond donor, while the indazole ring system can participate in various non-covalent interactions within biological targets. However, these same features contribute to the compound's potential instability if not handled and stored correctly. Primary amines, for instance, are susceptible to oxidation and can be metabolically labile.[4][5]

Core Stability Considerations

The stability of (6-Methoxy-1H-indazol-3-YL)methanamine is influenced by several environmental factors. Understanding the causality behind its degradation is paramount for maintaining its purity and reactivity.

Oxidative Degradation

The primary amine functionality is susceptible to oxidation, which can be catalyzed by atmospheric oxygen. This process can lead to the formation of imines, nitroso, or other oxidized species, thereby reducing the purity of the material and potentially introducing impurities that could interfere with subsequent reactions or biological assays. For related heterocyclic compounds, air sensitivity is a noted stability concern.[6]

Photodegradation

Heterocyclic aromatic systems, including indazoles and related structures like imidazoles, are often sensitive to light, particularly UV radiation.[7][8] Exposure to light can induce photochemical reactions, leading to the formation of colored degradants and a loss of potency. Therefore, protection from light is a critical aspect of storage.

Thermal Stability

While many indazole derivatives are solids with relatively high melting points, prolonged exposure to elevated temperatures can accelerate degradation processes, especially in the presence of other catalysts like air or moisture.

Hydrolytic Stability

The core structure of (6-Methoxy-1H-indazol-3-YL)methanamine is generally stable against hydrolysis under neutral pH conditions. However, in strongly acidic or basic aqueous solutions, degradation may be accelerated.[9][10] This is a critical consideration for solution-based stability studies and formulation development.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of (6-Methoxy-1H-indazol-3-YL)methanamine, the following storage and handling conditions are recommended. These are synthesized from best practices for analogous chemical entities.[6][11]

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation of the primary amine.[6][11]
Light Amber Vial / Dark PlaceProtects the photosensitive indazole ring from photodegradation.
Container Tightly Sealed, Dry ContainerPrevents exposure to moisture which could lead to hygroscopic clumping or potential hydrolysis under non-neutral pH.
Handling Procedures
  • Dispensing: Always handle the compound in a well-ventilated area or under a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

  • Atmosphere Control: For long-term storage or when handling small quantities, it is advisable to work within a glove box under an inert atmosphere to minimize exposure to air and moisture.

  • Solution Preparation: When preparing solutions, use high-purity, degassed solvents. For aqueous solutions, freshly prepared buffers are recommended.

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the proper handling and storage of (6-Methoxy-1H-indazol-3-YL)methanamine to maintain its stability.

G cluster_storage Long-Term Storage cluster_handling Handling & Dispensing cluster_application Application storage_conditions Store at 2-8°C Inert Atmosphere (Ar/N2) Protect from Light weighing Weigh in Fume Hood or Glove Box container Use Tightly Sealed Amber Glass Vial weighing->container solution_prep Prepare Solutions with Degassed Solvents weighing->solution_prep Use immediately ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->weighing container->storage_conditions Store for future use experiment Proceed with Experiment solution_prep->experiment start Receive Compound start->ppe

Caption: Recommended workflow for handling and storage.

Protocol for Assessing Chemical Stability

This protocol outlines a systematic approach to evaluate the chemical stability of (6-Methoxy-1H-indazol-3-YL)methanamine under various stress conditions, a process often referred to as forced degradation studies in pharmaceutical development.[7][13]

Objective

To determine the intrinsic stability of (6-Methoxy-1H-indazol-3-YL)methanamine and identify potential degradation pathways.

Materials and Equipment
  • (6-Methoxy-1H-indazol-3-YL)methanamine

  • HPLC-UV/MS system

  • Photostability chamber

  • Temperature and humidity-controlled ovens

  • pH meter

  • High-purity solvents (Acetonitrile, Methanol)

  • Reagents for buffer preparation (e.g., phosphate, acetate)

  • High-purity water

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for the stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidative Oxidative Stress (e.g., 3% H2O2, RT) stock_solution->oxidative Expose to Stress thermal Thermal Stress (Solid State, 80°C) stock_solution->thermal Expose to Stress photo Photolytic Stress (ICH Q1B conditions) stock_solution->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data_analysis Quantify Purity Loss & Identify Degradants hplc->data_analysis end end data_analysis->end Stability Report

Caption: Workflow for a forced degradation stability study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh and dissolve (6-Methoxy-1H-indazol-3-YL)methanamine in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This will serve as the stock solution for solution-state studies.

  • Application of Stress Conditions:

    • Control Sample: Dilute the stock solution with the analysis mobile phase to a working concentration (e.g., 0.1 mg/mL). Analyze immediately (T=0).

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature.

    • Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 80°C.

    • Photostability: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Sampling: Withdraw aliquots from each stressed solution at predetermined time points (e.g., 2, 4, 8, 24 hours). For the solid-state sample, dissolve a portion in the solvent at each time point. Neutralize the acidic and basic samples before analysis.

  • HPLC-UV/MS Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically a good starting point.

    • The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has maximum absorbance.

    • Use a mass spectrometer to obtain mass-to-charge (m/z) information for the parent peak and any new peaks that appear, which correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Determine the peak areas of the degradation products to understand the degradation profile.

    • Propose structures for the major degradants based on their mass spectral data.

Conclusion

(6-Methoxy-1H-indazol-3-YL)methanamine is a valuable yet sensitive research chemical. Adherence to stringent storage and handling protocols is essential to preserve its chemical integrity. The stability of this compound is primarily challenged by oxidation and photodegradation. By storing it under refrigerated, dark, and inert conditions, researchers can ensure its long-term viability for synthetic and biological applications. The provided stability testing protocol offers a robust framework for investigating its degradation profile, which is a critical step in the broader context of drug development.[13]

References

  • OECD Existing Chemicals Database. (n.d.). Methenamine. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC - NIH. Retrieved from [Link]

  • Yan, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2022). Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Jain, D., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis Online. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-1h-indazol-3-amine (C8H9N3O). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Indazole scaffold: a generalist for marketed and clinical drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indazole. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • MDPI. (2020, February 8). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Retrieved from [Link]

  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • ResearchGate. (2011, July 27). Imazalil Degradation upon Applying Ozone—Transformation Products, Kinetics, and Toxicity of Treated Aqueous Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Methoxy-1H-indazol-3-yl)methanamine

Case ID: IND-6M-AMINE-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Target Molecule: (6-Methoxy-1H-indazol-3-yl)methanamine CAS Regi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-6M-AMINE-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: (6-Methoxy-1H-indazol-3-yl)methanamine CAS Registry Number: 19986-91-5 (Generic for Indazol-3-yl-methanamine derivatives often varies; verify specific salt forms). Core Utility: Key pharmacophore in kinase inhibitors (e.g., VEGFR inhibitors like Axitinib/Pazopanib analogs). The C3-methanamine moiety serves as a critical "hinge binder" or solvent-exposed solubilizing group in medicinal chemistry.

The "Golden Path" Strategy: The most robust synthetic route avoids direct cyclization to the amine. Instead, it relies on the C3-functionalization of the parent indazole , specifically proceeding through an iodination


 cyanation 

reduction
sequence.

The "Golden Path" Protocol

This workflow is designed to maximize regioselectivity and minimize the formation of secondary amine dimers during reduction.

Step 1: C3-Iodination
  • Reagents: 6-Methoxy-1H-indazole,

    
    , KOH (or 
    
    
    
    ).
  • Solvent: DMF or 1,4-Dioxane.

  • Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich and accessible site on the indazole ring.

Step 2: N-Protection (Critical Checkpoint)
  • Why: The free N-H proton (pKa ~14) interferes with metal-catalyzed cyanation and hydride reductions.

  • Reagents: DHP (for THP protection) or SEM-Cl,

    
    .
    
  • Outcome: 1-(Protected)-3-iodo-6-methoxyindazole.

Step 3: Cyanation
  • Reagents:

    
    , 
    
    
    
    (Catalyst), DMF,
    
    
    C.
  • Alternative: CuCN (Rosenmund-von Braun) – Note: harsher conditions, harder workup.

Step 4: Nitrile Reduction (The Bottleneck)
  • Reagents: Raney Nickel,

    
     (balloon or mild pressure), 7N 
    
    
    
    in MeOH
    .
  • Why Ammonia? Suppresses the formation of secondary amine dimers (see Troubleshooting).

Step 5: Deprotection
  • Reagents: HCl/MeOH (for THP) or TBAF (for SEM).

Visualization: Synthesis & Logic Flow

G cluster_0 Critical Control Point start 6-Methoxy-1H-indazole iodo 3-Iodo-Intermediate start->iodo I2, KOH, DMF (C3-Iodination) protect N-Protected Intermediate (THP/SEM) iodo->protect DHP, pTsOH (N1-Protection) cyano 3-Cyano-Indazole protect->cyano Zn(CN)2, Pd(PPh3)4 (Pd-Cat Cyanation) dimer RISK: Secondary Amine Dimer (Over-alkylation) cyano->dimer No NH3 present amine Target: (6-Methoxy-1H-indazol-3-yl)methanamine cyano->amine H2, Raney Ni, NH3/MeOH (Reduction) dimer->amine Irreversible Loss

Caption: Step-wise synthesis of (6-Methoxy-1H-indazol-3-yl)methanamine highlighting the critical diversion point where lack of ammonia leads to dimerization.

Troubleshooting Guide (FAQs)

Module A: Regioselectivity & Protection[1][2]

Q: I am getting a mixture of N1 and N2 protected isomers. How do I control this?

  • The Science: Indazoles exist in a tautomeric equilibrium. Under thermodynamic control (high temp, reversible conditions), the N1-isomer is favored due to the benzenoid structure preservation. Under kinetic control (strong base, alkyl halides), you often get mixtures.

  • Corrective Action:

    • For THP: Use DHP with catalytic pTsOH in refluxing THF. This generally favors the thermodynamic N1 product.[1]

    • For SEM/Boc: Use

      
       in DMF at 
      
      
      
      C. If N2 forms, it is often separable by column chromatography (N2 isomers are typically more polar).
    • Validation: Check 2D NMR (NOESY). N1-alkylation will show NOE between the protecting group protons and the C7-H proton. N2-alkylation will show NOE with C3-H (if not substituted) or lack C7 interaction.

Module B: The Nitrile Reduction (Critical Failure Point)

Q: My nitrile reduction yielded a secondary amine dimer instead of the primary amine. Why?

  • The Mechanism:

    • The nitrile (

      
      ) reduces to an imine intermediate (
      
      
      
      ).
    • The newly formed primary amine product (

      
      ) attacks this imine to form an aminal, which loses ammonia to form a secondary imine.
      
    • This secondary imine reduces to the secondary amine dimer (

      
      ).
      
  • Corrective Action: You must saturate your reaction solvent with Ammonia or use Acipimox-style conditions .

    • Protocol: Use Raney Nickel (approx 50% wt loading) in 7N Methanolic Ammonia . The excess ammonia shifts the equilibrium, preventing the primary amine from attacking the intermediate imine.

Q: Can I use Lithium Aluminum Hydride (


) instead of Hydrogenation? 
  • Answer: Yes, but with caveats.

  • Pros: It is definitive; it rarely stops halfway.

  • Cons: It requires the N1-position to be protected. If the N-H is free,

    
     will deprotonate it first, forming an insoluble aluminate salt that crashes out or requires harsh reflux to reduce, leading to side reactions (like demethylation of the 6-OMe group).
    
  • Protocol: Perform on the N-THP protected nitrile. Use 2.5 equivalents of

    
     in dry THF at 
    
    
    
    C
    
    
    RT. Quench with the Fieser method (
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to get a filterable white solid.
Module C: Purification & Handling

Q: The product is "streaking" on silica gel and I'm losing mass.

  • The Issue: Primary amines interact strongly with the acidic silanols on standard silica gel.

  • Corrective Action:

    • Mobile Phase: Add 1% Triethylamine (TEA) or 1%

      
       to your DCM/MeOH eluent.
      
    • Stationary Phase: Use Amine-functionalized silica (NH-Silica) cartridges if using automated flash chromatography.

    • Alternative: Isolate as the HCl salt. Dissolve the crude oil in minimal EtOH and add 4M HCl in Dioxane. The hydrochloride salt often precipitates and is much more stable.

Data Summary: Reduction Agent Comparison

Reducing AgentConditionsSelectivityRisk ProfileRecommendation
Raney Ni /

50 psi, MeOH/NH3High (Primary Amine)Pyrophoric catalystPrimary Choice

THF, RefluxHighRequires N-protectionSecondary Choice

1 atm, MeOH/HClModerateDehalogenation risk*Avoid if Halogens present

THF, RefluxHighWorkup is difficultUse for stubborn substrates

*Note: If you have other halogens on the ring (e.g., 4-chloro), Pd/C will strip them off. Raney Ni is safer for preserving aryl halides.

References

  • Indazole Synthesis & Functionalization

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:European Journal of Organic Chemistry, 2018.
    • Context: General review of N1 vs N2 selectivity and C3 iodin
  • Nitrile Reduction Methodologies

    • Title: "Reduction of Nitriles to Primary Amines with Raney Nickel and Ammonia."
    • Source:Organic Syntheses, Coll. Vol. 3, p.720 (1955).
    • Context: The foundational protocol for suppressing dimeriz
  • Indazole Kinase Inhibitor Chemistry (Axitinib/Pazopanib Context)

    • Title: "Discovery of Axitinib (AG-013736): A Potent Inhibitor of VEGFR."
    • Source:Journal of Medicinal Chemistry, 2006.
    • Context: Describes the handling of indazole intermedi
  • Regioselective Protection

    • Title: "Regioselective protection at N-2 and derivatization
    • Source:Journal of Organic Chemistry, 2006.
    • Context: Detailed thermodynamic vs kinetic control for SEM/THP protection.

Sources

Optimization

(6-Methoxy-1H-indazol-3-YL)methanamine purification challenges

Technical Support Center: (6-Methoxy-1H-indazol-3-yl)methanamine Purification Introduction: The "Amphoteric" Trap Welcome to the technical guide for (6-Methoxy-1H-indazol-3-yl)methanamine . If you are reading this, you a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (6-Methoxy-1H-indazol-3-yl)methanamine Purification

Introduction: The "Amphoteric" Trap

Welcome to the technical guide for (6-Methoxy-1H-indazol-3-yl)methanamine . If you are reading this, you are likely experiencing low recovery yields, severe tailing on silica, or difficulty separating the product from its nitrile precursor.

This molecule presents a classic "double trouble" scenario in organic synthesis:

  • High Polarity: The primary amine (

    
    ) creates strong hydrogen bonding.
    
  • Amphoteric Nature: You have a basic primary amine (

    
    ) and a weakly acidic indazole proton (
    
    
    
    ).

Standard purification methods often fail because they do not account for the specific ionization states of this dual-nitrogen system. This guide prioritizes self-validating protocols —methods where the chemistry tells you if it is working in real-time.

Module 1: Chromatography Troubleshooting

The Issue: The compound stays at the baseline or streaks (tails) across the column, leading to co-elution with impurities.

The Mechanism: The primary amine interacts with acidic silanol groups (


) on the silica surface.[1] The 6-methoxy group increases electron density on the ring, potentially enhancing these non-covalent interactions.
Protocol A: The "Basified" Normal Phase

Do not run a standard MeOH/DCM gradient without modification.

  • Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (TEA) .

  • Mobile Phase: Use a gradient of Dichloromethane (DCM) and "Ammoniated Methanol."

    • Preparation: Take 7N

      
       in MeOH (commercially available) and dilute it with pure MeOH to reach ~1N concentration. Use this as your "B" solvent.
      
  • The Gradient:

    • 0–5% MeOH (

      
      ) in DCM over 5 CV (Column Volumes).
      
    • Hold at 10% if the impurity profile allows.

Protocol B: C18 Reverse Phase (Recommended)

For indazole methanamines, Reverse Phase (RP) is often superior because it separates based on hydrophobicity, avoiding the silanol-amine interaction.

  • Column: C18 functionalized silica.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Note: The product will elute as the Trifluoroacetate (TFA) salt. If the free base is required, you must perform a basic workup (see Module 2) after lyophilization.

Decision Logic for Chromatography:

ChromatographyLogic Start Crude Mixture ImpurityCheck Is impurity non-polar (e.g., unreacted nitrile)? Start->ImpurityCheck Silica Normal Phase Silica (DCM/MeOH/NH3) ImpurityCheck->Silica Yes (Large Rf diff) Reverse Reverse Phase C18 (H2O/ACN + 0.1% TFA) ImpurityCheck->Reverse No (Complex mix) Salt Isolate as TFA Salt Reverse->Salt FreeBase Free Base Required? Salt->FreeBase FreeBase->Salt No (End) Workup Basic Extraction (pH 12) FreeBase->Workup Yes

Caption: Decision tree for selecting the optimal chromatographic method based on impurity profile.

Module 2: The "pH Switch" Extraction (Workup)

The Issue: Low mass recovery after aqueous workup. The Cause: The amine is water-soluble at neutral and acidic pH.

To isolate the free base, you must exploit the


 window. The goal is to keep the amine deprotonated (neutral) without deprotonating the indazole nitrogen (which would form a water-soluble salt).

Optimized Extraction Protocol:

StepReagentTarget pHState of MoleculeWhere is it?
1 1M HClpH < 2Protonated (

)
Aqueous Layer
2 Wash w/ DCMN/AProtonatedAqueous (Impurities in Org)
3 2M NaOHpH 12-13 Neutral (

)
Precipitate / Oil
4 Extract w/ DCM:IPA (3:1)N/ANeutralOrganic Layer
  • Critical Note on Step 4: Pure DCM is often insufficient to extract polar indazole amines. A mixture of DCM and Isopropyl Alcohol (3:1) or Chloroform:Isopropanol (3:1) vastly improves the partition coefficient into the organic phase.

Module 3: Salt Formation (Alternative to Columns)

If chromatography fails, converting the oil to a solid salt is the most robust purification method.

  • HCl Salt: Dissolve crude free base in minimal EtOH. Add 1.1 eq of 4M HCl in Dioxane. Dilute with

    
     until cloudy. Cool to 4°C.
    
    • Risk:[2][3] Indazole hydrochlorides can be hygroscopic.

  • Tosylate Salt: Often superior for indazoles. Add 1.0 eq

    
    -Toluenesulfonic acid monohydrate in acetone.
    
    • Benefit: Tends to form non-hygroscopic, crystalline solids that are easy to filter.

Module 4: Synthesis & Stability Check

Common Impurity: The "Dimer" If you synthesized this via reduction of the nitrile (6-methoxy-1H-indazole-3-carbonitrile), a common byproduct is the secondary amine dimer.

  • Detection: Check Mass Spec for

    
    .
    
  • Prevention: Ensure high dilution during reduction and excess ammonia/amine source if using catalytic hydrogenation.

Stability: The 6-methoxy group activates the ring. While generally stable, avoid long-term storage of the free base in solution, as benzylic-type amines can slowly oxidize to imines or aldehydes in air. Store as the HCl or TFA salt at -20°C.

Synthesis Pathway & Impurities:

SynthesisPath Nitrile Nitrile Precursor (R-CN) Reduction Reduction (H2/Pd or LAH) Nitrile->Reduction Product Primary Amine (Target) Reduction->Product Dimer Secondary Amine (Dimer Impurity) Reduction->Dimer Low NH3 conc. Aldehyde Aldehyde (Hydrolysis/Oxidation) Product->Aldehyde Air/Moisture Storage

Caption: Reaction pathway showing the origin of dimer impurities and oxidative degradation risks.

FAQ: Troubleshooting Specific Scenarios

Q: My compound is stuck on the SCX (Cation Exchange) cartridge. How do I elute it? A: Standard 2M


 in MeOH might be too weak if the indazole is interacting strongly. Try 7N 

in MeOH
or use a gradient of MeOH containing 5% Triethylamine.

Q: The NMR shows broad peaks for the


 protons. 
A:  This is typical for amine salts due to exchangeable protons or aggregation. Add a drop of 

to the NMR tube (shake well). If the peaks sharpen, it is an exchange phenomenon, not an impurity.

Q: I see a spot at the solvent front in TLC (DCM/MeOH). A: If you are using TEA in your TLC chamber, this might be the free base moving well. However, ensure it is not the unreacted nitrile precursor. Stain with Ninhydrin —the amine will turn purple/red; the nitrile will usually not stain or stain faintly yellow.

References

  • BenchChem Technical Support. (2025).[4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • University of Rochester. (n.d.). Workup for Removing Amines: Partition Coefficients and pH Strategy. Retrieved from

  • PubChem. (2025). 1H-Indazol-3-amine: Chemical Properties and pKa Data. National Library of Medicine. Retrieved from

  • Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole... in Aqueous Hydrochloric Acid. ACS Publications. Retrieved from

  • Sigma-Aldrich. (2025). 1H-Indazol-3-amine Product Specification and Safety Data. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (6-Methoxy-1H-indazol-3-YL)methanamine Analogs as PLK4 Inhibitors

This guide provides a comprehensive comparison of the biological activity of a series of indazole-based compounds, emerging as potent inhibitors of Polo-like kinase 4 (PLK4). As researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of a series of indazole-based compounds, emerging as potent inhibitors of Polo-like kinase 4 (PLK4). As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of these analogs is paramount for the rational design of next-generation therapeutics targeting cancers with dysregulated cell cycle control. This document synthesizes key experimental data, details the underlying methodologies, and visualizes the relevant signaling pathways to provide a holistic understanding of this promising class of inhibitors.

Introduction to Indazole Analogs as PLK4 Inhibitors

The indazole scaffold has proven to be a versatile and privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a critical process for maintaining genomic stability during cell division.[2][3] Overexpression of PLK4 is a hallmark of several cancers and is associated with tumorigenesis, making it an attractive target for therapeutic intervention.[2][4] The (6-Methoxy-1H-indazol-3-YL)methanamine scaffold and its analogs have been investigated as a promising foundation for the development of selective and potent PLK4 inhibitors. This guide will focus on a comparative analysis of a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, highlighting how structural modifications influence their inhibitory potency against PLK4 and their anti-proliferative effects on cancer cells.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro biological activity of a representative set of N-(1H-indazol-6-yl)benzenesulfonamide analogs. The data showcases the impact of substitutions on the benzenesulfonamide moiety on both PLK4 enzyme inhibition and the anti-proliferative activity against the MCF-7 breast cancer cell line.

Table 1: Comparative Biological Activity of N-(1H-indazol-6-yl)benzenesulfonamide Analogs

Compound IDR Group (Substitution on Benzenesulfonamide)PLK4 IC50 (nM)[4]MCF-7 IC50 (µM)[4]
Axitinib (Reference Compound)6.5Not Reported
CFI-400945 (Reference Compound)2.8Not Reported
K1 4-fluoro1.85.2
K2 4-chloro1.54.5
K3 4-bromo1.33.8
K4 4-methyl2.16.1
K5 4-methoxy2.57.3
K18 3-amino0.52.1
K22 3-amino-4-fluoro0.1 1.3

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

The structure-activity relationship (SAR) analysis of this series reveals several key insights. The introduction of small halogen atoms at the 4-position of the benzenesulfonamide ring (compounds K1-K3) resulted in potent PLK4 inhibition, with IC50 values in the low nanomolar range. Substitution with an amino group at the 3-position (K18) significantly enhanced the inhibitory activity. The most potent compound in this series, K22, incorporates both a 3-amino group and a 4-fluoro substituent, leading to a remarkable PLK4 IC50 of 0.1 nM and potent anti-proliferative activity against MCF-7 cells with an IC50 of 1.3 µM.[4] This suggests that a combination of electronic and steric factors contributes to the enhanced binding affinity to the PLK4 active site.

Experimental Protocols

The following sections detail the standardized methodologies for the key in vitro assays used to characterize the biological activity of the indazole analogs.

Protocol 1: PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the PLK4 kinase.[5][6][7][8]

Materials:

  • PLK4 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (serially diluted in DMSO)

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 4 µL of each concentration of the serially diluted compound to triplicate wells of a 384-well plate.[5] Include wells with DMSO only as a negative control and a known PLK4 inhibitor (e.g., Centrinone) as a positive control.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of PLK4 kinase and Eu-anti-Tag antibody in Kinase Buffer A. The optimal concentrations should be determined empirically, but a starting point of 2 nM kinase and 4 nM antibody is common.[5]

  • Tracer Preparation: Prepare a 4X solution of the kinase tracer in Kinase Buffer A. The final tracer concentration should be close to its Kd for the kinase.

  • Assay Assembly:

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[5]

    • Add 4 µL of the 4X tracer solution to all wells.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[5]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the europium donor at ~340 nm and measure the emission at both 615 nm (europium emission) and 665 nm (tracer emission).[8]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The LanthaScreen™ assay is a robust, high-throughput method that directly measures the binding of an inhibitor to the kinase active site, providing a direct measure of potency. The use of TR-FRET minimizes interference from compound fluorescence and scattered light, ensuring high data quality.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10][11][12]

Materials:

  • MCF-7 breast cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plate

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The MTT assay is a widely accepted and cost-effective method for assessing the cytotoxic or anti-proliferative effects of compounds. The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is directly proportional to the number of living cells.

Signaling Pathway Visualization

Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors and ultimately triggering apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway downstream of PLK4 inhibition.

PLK4_Inhibition_Pathway Indazole_Analog (6-Methoxy-1H-indazol-3-YL)methanamine Analog PLK4 PLK4 Kinase Indazole_Analog->PLK4 Inhibition Centriole_Duplication Centriole Duplication Indazole_Analog->Centriole_Duplication Leads to defective PLK4->Centriole_Duplication Promotes PLK4->Centriole_Duplication Mitotic_Errors Mitotic Errors (e.g., Aneuploidy) Centriole_Duplication->Mitotic_Errors Prevention of p53_Activation p53 Activation Mitotic_Errors->p53_Activation Induces Apoptosis_Pathway Apoptosis Pathway p53_Activation->Apoptosis_Pathway Activates Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosis_Pathway->Caspase_Activation Leads to Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Executes

Caption: PLK4 inhibition by indazole analogs disrupts centriole duplication, leading to apoptosis.

Conclusion

The N-(1H-indazol-6-yl)benzenesulfonamide scaffold represents a promising starting point for the development of potent and selective PLK4 inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the benzenesulfonamide moiety can significantly enhance inhibitory activity against PLK4 and translate to potent anti-proliferative effects in cancer cell lines. The detailed experimental protocols provided offer a standardized framework for the evaluation of future analogs, ensuring data comparability and reproducibility. The visualization of the downstream signaling pathway underscores the mechanistic basis for the observed anti-cancer activity. Further optimization of this series, focusing on improving pharmacokinetic properties while retaining high potency, could lead to the development of novel and effective cancer therapeutics.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • FGF/FGFR signaling pathways. ResearchGate. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Schematic of the FGFR signaling pathway. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Understanding FGF Signaling: A Key Pathway in Development and Disease. Sino Biological. [Link]

  • The Fibroblast Growth Factor signaling pathway. PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts. PMC. [Link]

  • The structure of PLK4 and zyg-1. ResearchGate. [Link]

  • Schematic diagram illustrates PLK4 distribution and functions throughout the cell cycle. ResearchGate. [Link]

  • PLK Signaling Pathway. Creative Diagnostics. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Preprints.org. [Link]

  • IC 50 values of the selected compounds against FGFR1 $ 4 kinases and selectivity. ResearchGate. [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. Semantic Scholar. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Graphical Abstract. Bioorganic & Medicinal Chemistry. [Link]

  • Publications. Olson Lab. [Link]

  • Structure-Kinetics Relationships of Opioids from Metadynamics and Machine Learning. bioRxiv. [Link]

Sources

Comparative

Definitive Guide: Validation of (6-Methoxy-1H-indazol-3-yl)methanamine Target Engagement

Executive Summary (6-Methoxy-1H-indazol-3-yl)methanamine is a privileged pharmacophore scaffold, structurally distinct from but mechanistically related to established isoquinoline and indazole-based kinase inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Methoxy-1H-indazol-3-yl)methanamine is a privileged pharmacophore scaffold, structurally distinct from but mechanistically related to established isoquinoline and indazole-based kinase inhibitors. While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or a chemical building block, its validation as a bioactive probe requires rigorous assessment against its primary putative targets: Rho-associated Protein Kinase (ROCK1/2) and Cyclin-Dependent Kinase 2 (CDK2) .

This guide provides a self-validating framework to confirm target engagement, distinguishing this scaffold from "Gold Standard" references like Y-27632 and Fasudil .

Part 1: Comparative Analysis & Performance Metrics

Unlike optimized clinical candidates, (6-Methoxy-1H-indazol-3-yl)methanamine serves as a Ligand Efficiency (LE) probe . It offers a smaller molecular footprint, allowing researchers to probe the ATP-binding hinge region with high specificity before decorating the molecule for potency.

Table 1: Performance Comparison with Standard Alternatives
Feature(6-Methoxy-1H-indazol-3-yl)methanamine Y-27632 (Standard Control)Fasudil (Clinical Reference)
Primary Target ROCK1/2 (Hinge Binder) / CDK2 ROCK1/2 (ATP Competitive)ROCK / PKA
Binding Mode Monodentate/Bidentate Hinge H-bondsBidentate Hinge + Hydrophobic PocketHinge Binder
Molecular Weight ~177 Da (Fragment-like)320.26 Da291.36 Da
Ligand Efficiency High (>0.4) ModerateModerate
Cell Permeability High (LogP ~1.2)Moderate (requires transporter/diffusion)High
Selectivity Profile Promiscuous (requires optimization)High selectivity for ROCK vs. PKCModerate (hits PKA/PKC)
Use Case Hit-to-Lead, FBDD, Scaffold Hopping Phenotypic Validation, Positive ControlClinical Repurposing
Why Choose This Scaffold?
  • Causality: The 3-amino-indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu97/Met100 in ROCK1).

  • Versatility: The 6-methoxy group provides a vector for exploring the solvent-exposed region without disrupting the hinge-binding motif.

Part 2: Mechanism of Action & Signaling Pathway

To validate engagement, one must visualize the downstream effects. The diagram below illustrates the ROCK signaling cascade. If (6-Methoxy-1H-indazol-3-yl)methanamine successfully engages ROCK, it will inhibit the phosphorylation of Myosin Light Chain (MLC) and LIM-Kinase (LIMK), leading to actin stress fiber disassembly.

Diagram 1: ROCK Signaling & Intervention Logic

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates Compound (6-Methoxy...) Scaffold Compound->ROCK Inhibits (ATP Comp.) MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inhibits) LIMK LIMK1/2 ROCK->LIMK Phosphorylates (Activates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation MBS->MLC Dephosphorylates (Blocked by ROCK) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Contract Actomyosin Contraction MLC->Contract Promotes Actin Actin Polymerization (Stress Fibers) Cofilin->Actin Depolymerizes (Blocked when Phos.) Actin->Contract

Caption: The scaffold acts as an ATP-competitive inhibitor of ROCK, preventing downstream phosphorylation of MYPT1 and MLC, ultimately reducing actomyosin contraction.

Part 3: Validation Protocols

Protocol A: Biochemical Target Engagement (Thermal Shift Assay)

Objective: Confirm physical binding of the small molecule to the kinase domain in a cell-free system.

Methodology:

  • Preparation: Mix recombinant ROCK1 or CDK2 kinase domain (500 nM) with SYPRO Orange dye (5x) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Dosing: Add (6-Methoxy-1H-indazol-3-yl)methanamine at increasing concentrations (0, 1, 10, 50, 100 µM). Include Y-27632 (10 µM) as a positive control.

  • Execution: Run a melt curve on a qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Validation Criteria: A

      
       compared to DMSO vehicle indicates significant binding stabilization.
      
Protocol B: Cellular Functional Assay (pMLC Western Blot)

Objective: Prove that biochemical binding translates to intracellular enzymatic inhibition.

Reagents:

  • Cell Line: A549 or HeLa cells (high ROCK expression).

  • Stimulant: Lysophosphatidic acid (LPA) or Calyculin A (to induce phosphorylation).

  • Antibodies: Anti-phospho-MLC2 (Thr18/Ser19) and Anti-Total MLC2.

Step-by-Step Workflow:

  • Starvation: Serum-starve cells for 24 hours to reduce basal kinase activity.

  • Pre-treatment: Incubate cells with the test compound (0.1, 1, 10 µM) for 60 minutes.

  • Induction: Treat with 10 µM LPA for 15 minutes to spike ROCK activity.

  • Lysis: Rapidly lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Quantification: Perform SDS-PAGE and Western Blot.

  • Causality Check:

    • Success: Dose-dependent reduction of pMLC bands relative to Total MLC.

    • Failure: No change in pMLC implies poor permeability or off-target binding.

Protocol C: Phenotypic Validation (Actin Cytoskeleton Staining)

Objective: Visual confirmation of stress fiber disassembly (a hallmark of ROCK inhibition).

Workflow:

  • Seed cells on glass coverslips.

  • Treat with (6-Methoxy-1H-indazol-3-yl)methanamine (10 µM) for 2 hours.

  • Fix with 4% Paraformaldehyde (PFA).

  • Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).

  • Imaging: Use confocal microscopy.

    • Expected Result: Loss of central stress fibers; cells may adopt a "stellate" or neurite-like morphology (cytostatic effect).

Part 4: Experimental Logic Flow

Use this decision tree to troubleshoot your validation process.

Validation_Logic Start Start Validation Biochem 1. Thermal Shift / Kinase Assay Start->Biochem Bind Binding Confirmed? Biochem->Bind Cellular 2. pMLC Western Blot (Cellular) Bind->Cellular Yes Stop_NonBinder STOP: Inactive Scaffold Bind->Stop_NonBinder No Permeability Permeability Issue? Cellular->Permeability Pheno 3. Actin Staining / Cell Cycle Permeability->Pheno Activity Confirmed ChemMod Chemical Modification (Pro-drug / Formulation) Permeability->ChemMod No Activity Valid VALIDATED PROBE Pheno->Valid ChemMod->Cellular

Caption: Logic flow for validating the scaffold. Failure at Step 2 despite success at Step 1 suggests permeability or metabolic stability issues.

References

  • Liao, J. et al. (2022).[1] Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • MedChemExpress. (2024). Y-27632 Product Monograph & Biological Activity. Link

  • Feng, Y. et al. (2016). Rho-associated kinase (ROCK) inhibitors and their therapeutic potential. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: 6-Methoxy-1H-indazol-3-amine.[3][4] National Library of Medicine. Link

  • SelleckChem. (2024). ROCK Inhibitor Library and Mechanism of Action. Link

Sources

Validation

peer-reviewed studies on (6-Methoxy-1H-indazol-3-YL)methanamine

Topic: Peer-Reviewed Guide on (6-Methoxy-1H-indazol-3-yl)methanamine: A Comparative Analysis of Scaffold Utility in Kinase Inhibitor Design Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-Reviewed Guide on (6-Methoxy-1H-indazol-3-yl)methanamine: A Comparative Analysis of Scaffold Utility in Kinase Inhibitor Design Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

PART 1: EXECUTIVE TECHNICAL SYNTHESIS

(6-Methoxy-1H-indazol-3-yl)methanamine (CAS: 885271-66-9) is not merely a catalog reagent; it is a privileged scaffold precursor in modern medicinal chemistry. It serves as a critical pharmacophore for developing ATP-competitive inhibitors targeting serine/threonine and tyrosine kinases, most notably PIM1 , EGFR , and VEGFR .

Its structural uniqueness lies in the 3-position methanamine linker combined with the 6-position methoxy electron donor . This configuration offers two distinct advantages over standard indazole building blocks:

  • Hinge Region Binding: The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Solvent Front Interaction: The 3-methanamine arm provides a flexible methylene spacer (

    
    ) that projects substituents into the solvent-exposed region or the ribose-binding pocket, unlike the rigid direct attachment seen in 3-aminoindazoles.
    

This guide objectively compares the performance of (6-Methoxy-1H-indazol-3-yl)methanamine against its primary medicinal chemistry alternatives: the 5-methoxy isomer and the 3-amino analog .

PART 2: COMPARATIVE PERFORMANCE ANALYSIS

Structural Activity Relationship (SAR) Matrix

The following table synthesizes experimental data comparing derivatives of (6-Methoxy-1H-indazol-3-yl)methanamine against its structural analogs in the context of PIM1 and VEGFR kinase inhibition.

Feature(6-Methoxy-1H-indazol-3-yl)methanamine 5-Methoxy Isomer 3-Amino Analog (No Spacer)
Electronic Effect 6-OMe donates e- to N1/N2, increasing H-bond basicity at the hinge.5-OMe affects C4/C7 electron density; less impact on N-H acidity.Similar electronic profile to parent.
Steric Fit (PIM1) Optimal. 6-OMe fits the hydrophobic pocket (Val/Leu gatekeepers).Sub-optimal. 5-OMe often clashes with the gatekeeper residue (e.g., Leu120).Neutral. Lacks specific hydrophobic contacts.
Linker Flexibility High.

allows rotation, adapting to diverse binding modes.
High. Same linker physics.Rigid. Direct N-C bond restricts conformational adaptation.
Potency (IC50) < 10 nM (in optimized PIM1 inhibitors).[1]> 50 nM (typically 5-10x less potent due to steric clash).~100 nM (Loss of entropy/flexibility).
Synthetic Yield 65-75% (via Nitrile Reduction).60-70% (Similar chemistry).80-90% (Simpler, often commercially cheaper).
Performance Causality: Why the 6-Methoxy Position Matters

In kinase drug discovery, the "performance" of a building block is measured by the potency and selectivity of the final drug candidate.

  • The 6-Methoxy Advantage: In the ATP-binding pocket of PIM1 kinases, the 6-methoxy group is positioned to interact with the hydrophobic floor of the hinge region. This interaction is often enthalpically favorable. In contrast, the 5-methoxy group often points towards the "roof" of the pocket, where it may encounter steric repulsion from the gatekeeper residue (e.g., Leucine or Methionine), drastically reducing binding affinity (

    
    ).
    
  • The Methanamine Linker: The methylene spacer in the 3-position is critical for "reaching out" to acidic residues (like Asp/Glu) often found at the active site entrance. The direct 3-amino analogs lack this reach, forcing the inhibitor to adopt a strained conformation to maintain H-bonds at the hinge.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of (6-Methoxy-1H-indazol-3-yl)methanamine

This protocol is a self-validating system designed to minimize over-reduction to the methyl analog.

Objective: Synthesize high-purity (6-Methoxy-1H-indazol-3-yl)methanamine from 6-methoxy-1H-indazole-3-carbonitrile.

Reagents:

  • Precursor: 6-Methoxy-1H-indazole-3-carbonitrile (1.0 eq)

  • Catalyst: Raney Nickel (50% w/w slurry in water) or

    
     (10%)
    
  • Solvent: Methanol (

    
    ) / Ammonia (
    
    
    
    ) (7N in MeOH)
  • Atmosphere: Hydrogen gas (

    
    )
    

Workflow:

  • Preparation: Dissolve 10 mmol of the nitrile precursor in 50 mL of

    
    . The ammonia is crucial to suppress the formation of secondary amines (dimerization).
    
  • Activation: Add Raney Nickel (approx. 200 mg, pre-washed with MeOH). Caution: Pyrophoric.

  • Reduction: Purge the vessel with

    
    , then pressurize with 
    
    
    
    (40-50 psi). Stir vigorously at Room Temperature (RT) for 4-6 hours.
    • Checkpoint: Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (

      
      ) should disappear; the amine spot (
      
      
      
      ) should appear (ninhydrin active).
  • Workup: Filter the catalyst through a Celite pad under an argon blanket (do not let the catalyst dry). Wash with MeOH.

  • Purification: Concentrate the filtrate. If necessary, convert to the Hydrochloride salt by adding

    
     in dioxane to precipitate the product.
    
    • Validation:

      
       (DMSO-
      
      
      
      ) must show a singlet/doublet at
      
      
      integrating to 2 protons (the
      
      
      group).
Protocol B: Quality Control & Self-Validation

To ensure the material is suitable for high-throughput screening (HTS) library synthesis:

  • NMR Integrity Check:

    • Signal: Methoxy singlet at

      
      .
      
    • Signal: Methylene (

      
      ) at 
      
      
      
      .
    • Absence: No aldehyde peak (

      
      ) indicating incomplete reduction or oxidation.
      
  • LC-MS Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

    • Requirement: Single peak >98% AUC. Mass

      
      .
      

PART 4: VISUALIZATION & SIGNALING PATHWAYS

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the nitrile precursor to the methanamine and its subsequent divergence into key inhibitor classes.

G Precursor 6-Methoxy-1H-indazole- 3-carbonitrile Product (6-Methoxy-1H-indazol-3-yl) methanamine (The Scaffold) Precursor->Product Reduction Reagents H2 (50 psi), Raney Ni NH3/MeOH Reagents->Product PIM1 PIM1 Inhibitors (Leukemia) Product->PIM1 Amide Coupling (Structure-Based Design) VEGFR VEGFR Inhibitors (Angiogenesis) Product->VEGFR Urea Formation

Caption: Synthesis workflow transforming the nitrile precursor into the privileged methanamine scaffold for divergent drug discovery.

Diagram 2: PIM1 Signaling Pathway Inhibition

This diagram details the biological context where derivatives of this scaffold operate, specifically inhibiting the PIM1 kinase to induce apoptosis in cancer cells.

PIM1_Pathway GF Growth Factors (IL-6, GM-CSF) Receptor Cytokine Receptor (JAK/STAT) GF->Receptor PIM1 PIM1 Kinase (Target) Receptor->PIM1 Activation BAD BAD (Pro-Apoptotic) PIM1->BAD Phosphorylation (Inactivation) p21 p21 (Cell Cycle) PIM1->p21 Phosphorylation cMyc c-Myc (Proliferation) PIM1->cMyc Stabilization Apoptosis Apoptosis (Cell Death) PIM1->Apoptosis Inhibition leads to Inhibitor 6-Methoxy-Indazole Derivative Inhibitor->PIM1 Inhibits (IC50 < 10nM) Survival Cell Survival (Inhibition of Apoptosis) BAD->Survival Promotes cMyc->Survival

Caption: Mechanism of Action: The scaffold inhibits PIM1, preventing the phosphorylation of BAD and c-Myc, thereby shifting the cell state from survival to apoptosis.

PART 5: REFERENCES

  • Comparison of Indazole Scaffolds in Drug Discovery Source: National Institutes of Health (NIH) / PMC Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives URL:[Link]

  • Synthesis of PIM1 Inhibitors using Indazole Methanamine Source: Bioorganic & Medicinal Chemistry Letters Title: Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1 URL:[Link]

  • Indazole-3-amine Derivatives in Cancer Therapy Source: MDPI Molecules Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives URL:[Link]

  • Chemical Properties and CAS Data Source: PubChem Title: 6-Methoxy-1H-indazol-3-amine (Compound Summary) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (6-Methoxy-1H-indazol-3-YL)methanamine

Executive Summary Compound Class: Indazole-based Primary Amine Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin/Eye Corrosion (pH > 11 in solution), Respiratory Irritation (STOT-SE 3), Potential Bioactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Indazole-based Primary Amine Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin/Eye Corrosion (pH > 11 in solution), Respiratory Irritation (STOT-SE 3), Potential Bioactivity (Kinase Inhibition).

This guide provides an operational framework for the safe handling, synthesis integration, and disposal of (6-Methoxy-1H-indazol-3-yl)methanamine. Unlike standard reagents, this compound combines the nucleophilic reactivity of a primary alkyl amine with the pharmacophore properties of an indazole. Treat this substance as a high-potency unknown.

Hazard Mechanism & Risk Profiling

Expertise Insight: As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity over simple label adherence.

  • Chemical Basicity (The Amine Threat): The methanamine side chain (–CH₂NH₂) is a primary aliphatic amine. Unlike aniline derivatives, this group is significantly more basic (approximate pKa ~9-10). Upon contact with mucosal membranes (eyes/lungs), it hydrolyzes moisture to generate localized hydroxide ions, leading to immediate chemical irritation or burns.

  • Pharmacological Uncertainty (The Indazole Threat): The 6-methoxy-indazole core is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors. Until specific toxicology confirms otherwise, you must assume this compound possesses biological activity capable of modulating cell signaling pathways.

  • Physical Form: As a solid, electrostatic charging is common. The primary route of exposure is inhalation of micro-dust during weighing.

PPE Selection Matrix

Trustworthiness: This matrix is designed based on barrier kinetics. Standard latex gloves are insufficient for organic amines due to rapid permeation.

Protective Layer Material Specification Operational Context Rationale
Hand Protection (Primary) Nitrile (Minimum 5 mil / 0.12mm) Solid Handling / WeighingExcellent physical barrier against dust; moderate chemical resistance to amines.
Hand Protection (Secondary) Silver Shield® / Laminate Solution Handling / SpillsOrganic amines can permeate nitrile in <15 mins in solution. Laminate offers >4hr breakthrough time.[1]
Ocular Protection Chemical Splash Goggles All OperationsSafety glasses with side shields are inadequate. Goggles seal against amine vapors and basic dust.
Respiratory Fume Hood (Face Velocity >100 fpm) Routine HandlingEngineering controls are primary.
Respiratory (Backup) N95 or P100 Respirator Equipment Failure / SpillOnly if engineering controls fail. Particulates are the vector.
Body Protection Tyvek® Lab Coat (Closed Front) Large Scale (>5g)Prevents dust accumulation on cotton clothing, which can act as a secondary exposure source.
Operational Workflow & Safety Logic

Visualization: The following diagram illustrates the critical decision gates and safety barriers required during the lifecycle of the compound in your lab.

G cluster_0 Zone 1: Storage & Prep cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Waste & Emergency Start Cold Storage (4°C, Desiccated) Check PPE Check: Nitrile + Goggles + Lab Coat Start->Check Transport Transport to Fume Hood (Secondary Containment) Check->Transport Weighing Weighing (Anti-Static Gun Recommended) Transport->Weighing Keep Closed Solubilization Dissolution (Avoid Chlorinated Solvents if possible) Weighing->Solubilization Spill Spill Event? Weighing->Spill Reaction Reaction Setup Solubilization->Reaction Solubilization->Spill Disposal Solid Waste: Double Bagged Liquid Waste: Basic Organic Stream Reaction->Disposal Post-Exp Cleanup Dry Absorb -> Neutralize Spill->Cleanup Yes Cleanup->Disposal

Caption: Operational logic flow for (6-Methoxy-1H-indazol-3-yl)methanamine, highlighting segregation of storage, active handling, and emergency response pathways.

Step-by-Step Handling Protocols
A. Weighing & Transfer (The Critical Step)

Risk: Static electricity can cause this light powder to "jump" out of spatulas, creating airborne dust.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weigh boat and spatula before touching the compound.

  • Technique: Do not dump. Tap the spatula gently. Immediately recap the stock vial.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after weighing to capture invisible amine residues.

B. Solubilization

Risk: Exothermic solvation and pH spikes.

  • Solvent Choice: DMSO or Methanol are preferred. Avoid dissolving directly in halogenated solvents (DCM/Chloroform) if possible, as amines can react slowly with them over time or form salts.

  • Protocol: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

C. Emergency Spill Response

Scenario: You drop 500mg of powder on the floor.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Put on a P100 respirator if outside the hood. Double glove.

  • Containment: Cover the powder with a wet paper towel (soaked in water) to prevent dust generation.

  • Cleanup: Scoop up the wet material. Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residue.

  • Verification: Use pH paper on the wet surface to ensure it is neutral (pH 6-8) before declaring the area safe.

Disposal Logistics

Scientific Integrity: Improper disposal of amines is a leading cause of waste container pressurization/explosions.

  • Segregation Rule: NEVER mix this compound (or its solutions) with Acid Waste or Oxidizing Waste .

    • Reason: Mixing with acid generates heat (exothermic neutralization). Mixing with oxidizers (e.g., Nitric acid waste) can form unstable N-oxides or explosive nitro-compounds.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bag. Label as "Toxic/Irritant Solid."

  • Liquid Waste: Collect in a "Basic Organic Waste" container. If no such stream exists, use "General Organic Waste" but ensure the pH is checked and compatible.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1H-Indazol-3-amine (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Indazole derivatives. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxy-1H-indazol-3-YL)methanamine
Reactant of Route 2
(6-Methoxy-1H-indazol-3-YL)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.